![molecular formula C11H19N3O2 B13945075 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or primary amines.
Acylation: The final step involves the acylation of the amino group with 2-amino-3-methylbutanoic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, primary amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It has shown promise in targeting specific receptors and enzymes in the body.
Pharmacology: Research on this compound includes its effects on various biological pathways and its potential therapeutic applications in treating diseases such as cancer, neurological disorders, and infectious diseases.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the compound’s mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure with 6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one and is also studied for its potential biological activity.
Bicyclo[2.1.1]hexane: Another related compound with a different bicyclic structure, known for its unique chemical properties and applications in drug discovery.
4-Aminobicyclo[2.2.2]octan-2-one: This compound has a similar aminobicyclic structure and is used in the synthesis of bioactive molecules.
Uniqueness
This compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
7-(2-amino-3-methylbutanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)9(12)10(16)14-4-3-11(6-14)5-8(15)13-11/h7,9H,3-6,12H2,1-2H3,(H,13,15) |
InChI Key |
GFEBNIXZHAELEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


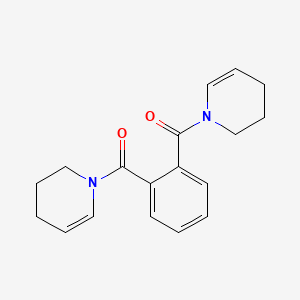
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
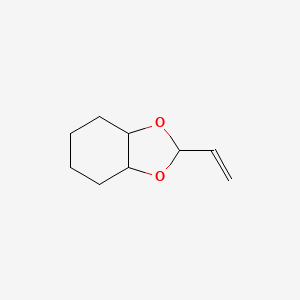
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

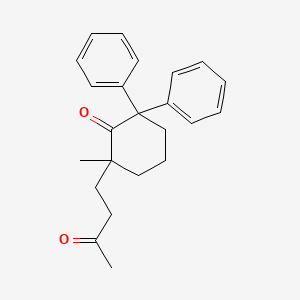
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
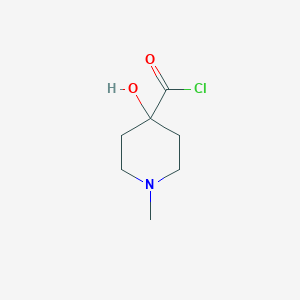
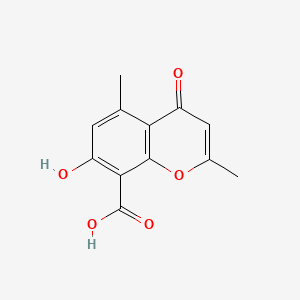
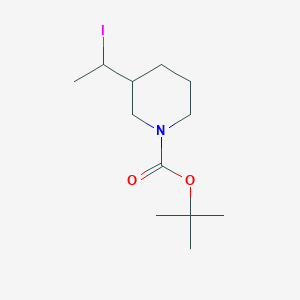
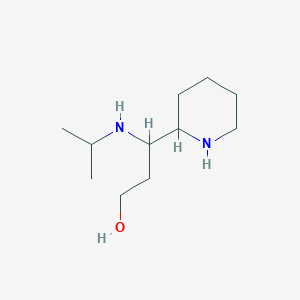
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
